molecular formula C12H17NO3 B2913181 N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine CAS No. 556020-43-0

N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine

Cat. No.: B2913181
CAS No.: 556020-43-0
M. Wt: 223.27 g/mol
InChI Key: TZXIOBICRQBXTQ-UHFFFAOYSA-N
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Description

N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a methylpropoxy group, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methyl}amine
  • **N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methyl}hydrazine
  • **N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methyl}hydroxylamine derivatives

Uniqueness

N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylpropoxy groups contribute to its lipophilicity, enhancing its ability to interact with biological membranes and molecular targets.

Properties

CAS No.

556020-43-0

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C12H17NO3/c1-9(2)8-16-11-5-4-10(7-13-14)6-12(11)15-3/h4-7,9,14H,8H2,1-3H3

InChI Key

TZXIOBICRQBXTQ-UHFFFAOYSA-N

SMILES

CC(C)COC1=C(C=C(C=C1)C=NO)OC

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=NO)OC

solubility

not available

Origin of Product

United States

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